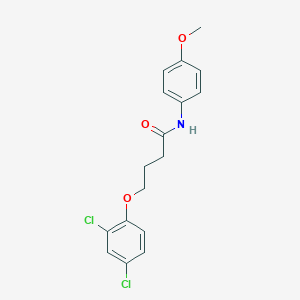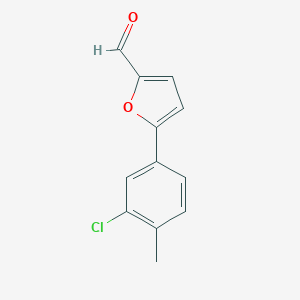
5-(3-Chloro-4-methylphenyl)-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methylphenyl)-2-furaldehyde (5-CMP-2-F) is an organic compound belonging to the class of aldehydes. It is a colorless solid with a melting point of 145-146°C. 5-CMP-2-F is used in a wide range of applications, including pharmaceuticals, agrochemicals, and food additives. It has been studied for its potential use as a therapeutic agent for various diseases and disorders.
Applications De Recherche Scientifique
Analytical Methods in Food Science
In food science, specifically in the analysis of honey, compounds like 5-hydroxymethyl-2-furaldehyde (a related compound to 5-(3-Chloro-4-methylphenyl)-2-furaldehyde) are determined using high-performance liquid chromatography. This method isolates and separates compounds effectively in honey samples, indicating its potential utility in food quality control and safety analysis (Nozal et al., 2001).
Synthesis and Industrial Applications
A study demonstrates the synthesis of 5-Hydroxymethyl-2-furaldehyde from d-fructose, using dimethylsulphoxide (DMSO). This efficient conversion process indicates the potential for industrial-scale synthesis of related furfural compounds, which are valuable in the chemical industry (Musau & Munavu, 1987).
Chemical Reactions and Catalysis
Studies show that 5-aryl-2-furaldehydes can be synthesized through various reactions, including the Biginelli reaction. Such chemical processes are essential in creating complex organic compounds for pharmaceuticals and other chemical industries (Vakhula et al., 2018).
Catalytic Oxidation Studies
The selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde is studied for its potential in producing useful chemical intermediates. Such catalytic processes are crucial for developing efficient and sustainable chemical production methods (Carlini et al., 2005).
Thermodynamic Properties in Chemical Synthesis
Research on the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives provides valuable insights into the synthesis, purification, and application of these compounds. Such studies are critical for optimizing chemical processes and understanding the behavior of complex organic molecules (Dibrivnyi et al., 2019).
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMPOSIYMXBNCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355960 |
Source


|
| Record name | 5-(3-chloro-4-methylphenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-furaldehyde | |
CAS RN |
57666-53-2 |
Source


|
| Record name | 5-(3-chloro-4-methylphenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-CHLORO-4-METHYLPHENYL)-2-FURALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

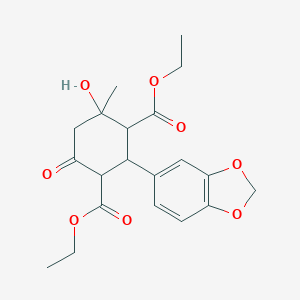
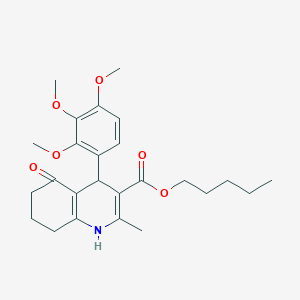
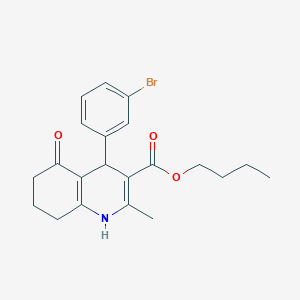

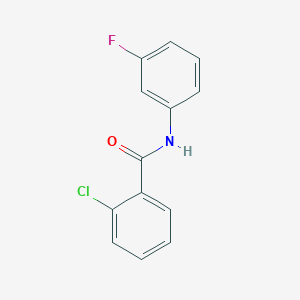
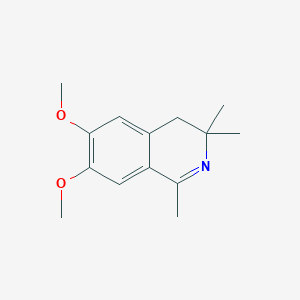
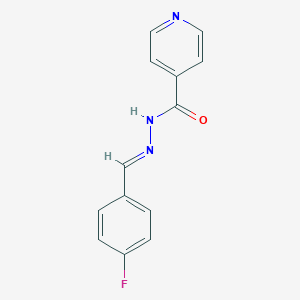
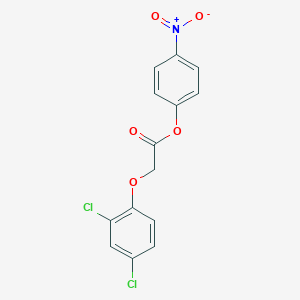
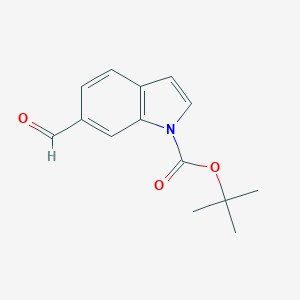
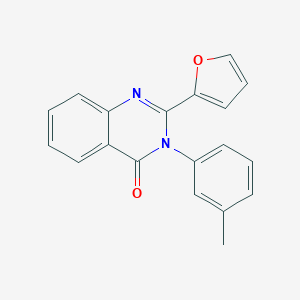
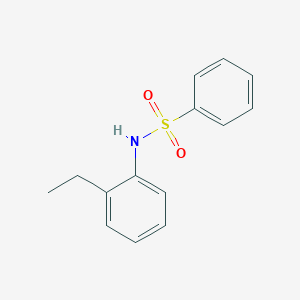
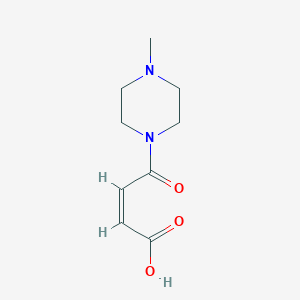
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
